5-Lipoxygenase Inhibition: Lamiide Demonstrates Activity Where Ipolamiide Shows No Inhibition
In a direct comparative study evaluating compounds isolated from Phlomis thapsoides, only lamiide inhibited soybean 5-lipoxygenase (5-LOX) with an IC₅₀ value of 72.92 µg/mL, whereas ipolamiide—the co-isolated structural analog—showed no inhibitory activity against this enzyme target [1]. This difference is notable given that both compounds are 11-carbomethoxy iridoid glycosides that frequently co-occur in Lamiaceae species. The study further employed in silico molecular modeling to evaluate binding interactions with 5-LOX and human 5-lipoxygenase-activating protein (FLAP), confirming lamiide's favorable fitting scores [1].
| Evidence Dimension | 5-Lipoxygenase (5-LOX) inhibition |
|---|---|
| Target Compound Data | IC₅₀ = 72.92 µg/mL |
| Comparator Or Baseline | Ipolamiide: No inhibition detected |
| Quantified Difference | Lamiide: active; Ipolamiide: inactive (qualitative difference in activity presence) |
| Conditions | In vitro soybean 5-lipoxygenase enzyme inhibition assay; compounds isolated and tested from same plant source (Phlomis thapsoides) |
Why This Matters
5-LOX is a validated therapeutic target in leukotriene-mediated inflammatory disorders including asthma and allergic rhinitis; lamiide's selective activity over its close structural analog ipolamiide establishes it as the preferred compound for studies investigating iridoid-mediated 5-LOX pathway modulation.
- [1] Sabahi Z, Zarshenas MM, Farmani F, Moein M. Chemical profiling of Phlomis thapsoides (Lamiaceae) and in vitro testing of its biological activities. Med Chem Res. 2016;25(8):1677-1687. View Source
